Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate
Description
Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate (CAS: 441297-78-5) is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyridine core with a tert-butyl ester group at the 5-position and a ketone moiety at the 1-position. This structure is characterized by a partially saturated ring system, combining a tetrahydrofuran (furo) ring fused to a partially hydrogenated pyridine ring. The tert-butyl ester group serves as a sterically hindered protecting group, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis .
The compound’s crystallographic data and stereochemistry have been rigorously analyzed, with its (3aR,7aR) configuration confirmed via X-ray diffraction studies, likely utilizing SHELX-family software for refinement .
Properties
IUPAC Name |
tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNITDFHMCUGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A rhodium-catalyzed [2+2+2] cycloaddition between trifluoromethylated alkynes and nitriles provides a direct route to construct the furo[3,4-c]pyridine core. While this method primarily targets α-trifluoromethyl pyridines, it can be adapted for non-fluorinated analogues by substituting alkynes.
Experimental Protocol
Advantages and Limitations
- Advantages : High atom economy, single-step core formation.
- Limitations : Requires specialized catalysts and strict anhydrous conditions.
Tandem C–H Activation/Lossen Rearrangement/Annulation
Mechanistic Pathway
This four-step cascade reaction combines C–H activation, Lossen rearrangement, annulation, and lactonization to form the furopyridine skeleton.
Key Steps
- C–H Activation : Rhodium(III) catalysts activate acrylamide substrates.
- Lossen Rearrangement : Converts hydroxamate intermediates to isocyanates.
- Annulation : Cyclization with 4-hydroxy-2-alkynoates forms the pyridine ring.
- Lactonization : Intramolecular esterification completes the furo[3,4-c]pyridine structure.
Performance Metrics
- Yield : 45–70% after purification by filtration.
- Functional Group Tolerance : Accepts electron-donating and withdrawing groups.
Hydrogenation-Cyclization of N-Homopropargylic β-Enaminones
Methodology
N-Homopropargylic β-enaminones undergo iodine-mediated cyclization to form 6,7-dihydrofuro[3,4-c]pyridines, which are oxidized to the tetrahydro derivative.
Synthetic Route
Applications
Reductive Amination/Protection Sequence
Stepwise Synthesis
This method involves reductive amination followed by tert-butyloxycarbonyl (Boc) protection:
Yield Optimization
Enzymatic Resolution for Stereochemical Control
Chiral Synthesis
Ketoreductases selectively reduce ketone intermediates to produce enantiomerically pure tert-butyl carboxylates.
Protocol Highlights
Industrial Relevance
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Rh-Catalyzed Cycloaddition | [2+2+2] Cyclization | 60–82 | Moderate | Low |
| Tandem Cascade | C–H Activation/Lactonization | 45–70 | High | Moderate |
| Iodine Cyclization | Enaminone Cyclization/Oxidation | 30–50 | Moderate | Low |
| Reductive Amination | NaBH₄ Reduction/Boc Protection | 55–65 | High | High |
| Enzymatic Resolution | Ketoreductase Reduction | 70–85 | Industrial | Excellent |
Chemical Reactions Analysis
Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate have been investigated in several studies:
Antimicrobial Activity
Research has indicated that compounds derived from this structure exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains using the agar-well diffusion method . Compounds synthesized through these pathways displayed varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Studies have explored the anticancer potential of related compounds within the furo[3,4-c]pyridine class. Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation in vitro. The mechanism often involves targeting specific cellular pathways associated with cancer growth .
Therapeutic Applications
The versatility of this compound extends to various therapeutic applications:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |
| Anticancer Drugs | Potential use as a scaffold for designing novel anticancer agents. |
| Anti-inflammatory Compounds | Exploration of derivatives for their anti-inflammatory properties in chronic conditions. |
Case Studies
-
Antibacterial Screening
A study conducted on synthesized derivatives showed that certain compounds exhibited zones of inhibition ranging from 10 mm to 20 mm against tested bacterial strains. This highlights the potential of these compounds in developing new antibacterial therapies . -
Anticancer Activity Assessment
In vitro studies demonstrated that specific derivatives reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of treatment. These findings underscore the importance of further research into their mechanism of action .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences:
Heteroatom Composition: The furo[3,4-c]pyridine derivative contains an oxygen atom in the fused ring, reducing basicity compared to nitrogen-rich analogs like pyrazolo and triazolo systems. This impacts hydrogen-bonding capacity and solubility in polar solvents .
Saturation and Conformation :
- The pyrazolo derivative () is fully hydrogenated (hexahydro), enhancing ring flexibility and possibly improving metabolic stability in drug design contexts .
- The furo[3,4-c]pyridine compound’s partial saturation may balance rigidity and solubility, a critical factor in pharmacokinetics.
Oxo Group Position: The 1-oxo group in the target compound versus the 3-oxo group in the pyrazolo analog alters electronic distribution. The 1-oxo moiety may stabilize enolate formation, influencing reactivity in alkylation or condensation reactions .
Biological Activity
Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- CAS Number : 441297-78-5
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The compound's furo-pyridine framework is known to exhibit significant interactions with enzymes and receptors involved in cellular signaling pathways.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydrofuro-pyridine have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines through apoptosis induction mechanisms .
- A study reported that compounds related to this class exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, suggesting strong anticancer potential .
- Anti-inflammatory Activity :
- Neuroprotective Effects :
Case Studies
Several case studies have explored the biological activity of compounds within the same chemical family:
Q & A
Basic: What are the recommended synthetic methodologies for preparing this compound?
Answer:
The synthesis typically involves cyclocondensation reactions followed by Boc-protection. For example, Dean-Stark apparatus-assisted azeotropic water removal is critical in steps requiring anhydrous conditions. A representative method involves refluxing intermediates (e.g., 30 g, 150 mmol) in cyclohexane with catalysts like TsOH·H₂O and pyrrolidine to drive the reaction to completion . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.
Basic: How is the compound characterized structurally and spectroscopically?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, similar derivatives (e.g., tert-butyl pyrazolo[4,3-c]pyridine carboxylates) were analyzed with Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors < 0.05 .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments, such as tert-butyl singlet (~1.4 ppm) and carbonyl resonances (~170 ppm). IR confirms lactam C=O stretches (~1680 cm⁻¹) .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Wear chemically resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators for particulate filtration during powder handling .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced: How can low crystallinity in X-ray samples be mitigated?
Answer:
Low crystallinity may arise from disordered hydrogen-bonding networks. Strategies include:
- Solvent Screening : Test high-polarity solvents (e.g., DMF, MeOH) for recrystallization.
- Hydrogen Bond Analysis : Apply graph-set theory (e.g., Etter’s motifs) to predict packing patterns. For example, intramolecular N–H···O bonds in related pyrrolo-pyridines stabilize lattice formation .
- Cryocooling : Use nitrogen cryostreams (100 K) to reduce thermal motion artifacts during data collection .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- Dynamic Effects : Conformational flexibility (e.g., ring puckering in tetrahydrofuropyridines) can cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) clarifies exchange processes.
- Solvent Polarity : Compare DMSO-d₆ (hydrogen-bond accepting) vs. CDCl₃ to assess tautomeric equilibria.
- Computational Validation : DFT calculations (B3LYP/6-31G*) simulate spectra and identify dominant conformers .
Advanced: What computational approaches predict intermolecular interactions for crystallization?
Answer:
- Hydrogen-Bond Propensity : Tools like Mercury (CSD Software) analyze likely H-bond donors/acceptors. For example, carbonyl oxygens in the tetrahydrofuro ring are strong acceptors .
- Docking Studies : Molecular docking (AutoDock Vina) assesses π-π stacking potential with aromatic co-formers.
- SHELX Integration : SHELXPRO refines disorder models in crystallographic data, particularly for twinned crystals .
Advanced: How to optimize reaction yields in Boc-protection steps?
Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc-anhydride activation.
- Stoichiometry : Maintain a 1.2:1 molar ratio of Boc₂O to amine to prevent side reactions.
- Kinetic Monitoring : In-situ FTIR tracks carbonyl intermediate formation (e.g., ~1800 cm⁻¹ for activated carbonate) .
Advanced: What strategies validate enantiopurity in chiral derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
